molecular formula C20H12N2O6 B11106138 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11106138
M. Wt: 376.3 g/mol
InChI Key: IEQTVPGYCXHJID-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both hydroxy and nitro functional groups attached to a phenyl ring, along with an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the Hydroxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a hydroxyphenyl group is introduced to the isoindole core.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of ethers or esters depending on the reagents used

Scientific Research Applications

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

Uniqueness

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical properties and potential biological activities. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H12N2O6/c23-14-3-1-2-13(10-14)21-19(24)17-9-8-16(11-18(17)20(21)25)28-15-6-4-12(5-7-15)22(26)27/h1-11,23H

InChI Key

IEQTVPGYCXHJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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